
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid is an organofluorine compound with the molecular formula C10H16F2O3 and a molecular weight of 222.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxyethyl group attached to a cyclohexane ring, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms and the methoxyethyl group onto a cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxyethylation: Addition of the methoxyethyl group through nucleophilic substitution reactions using reagents like sodium methoxide and ethyl bromide.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions using carbon dioxide and a suitable base
Chemical Reactions Analysis
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxyethyl group may also contribute to the compound’s overall bioactivity by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Lacks the methoxyethyl group, which may result in different chemical and biological properties.
1-(2-Methoxyethyl)cyclohexane-1-carboxylic acid:
4-Fluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid: Contains only one fluorine atom, leading to differences in its chemical behavior and biological activity
Properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3/c1-15-7-6-9(8(13)14)2-4-10(11,12)5-3-9/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVGRDPJPYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2454569.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)
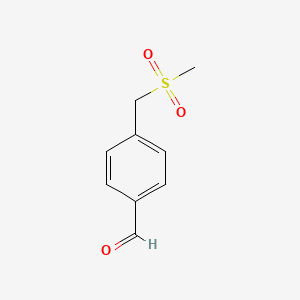
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate](/img/structure/B2454576.png)
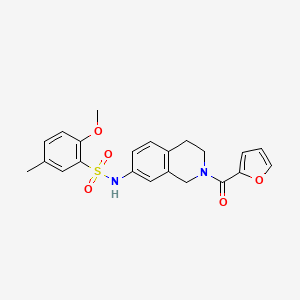
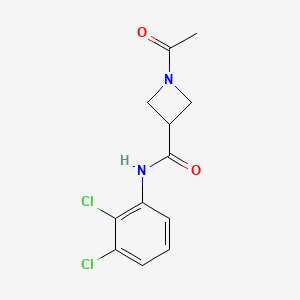
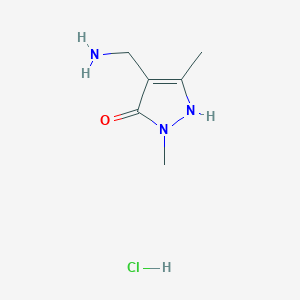
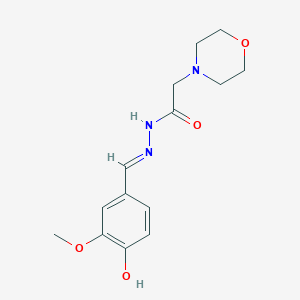
![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)
![2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2454584.png)
